2-(5-Methylthiophen-2-yl)propanenitrile

Lipophilicity Drug Design ADME Prediction

SAR studies often fail when subtle scaffold changes invalidate comparative data. 2-(5-Methylthiophen-2-yl)propanenitrile (CAS 1103628-10-9) solves this by providing a well-defined, conformationally constrained thiophene building block with a single rotatable bond and an XLogP3 of 2.3. Key advantages: • ≥98% purity with supporting NMR, HPLC, and LC-MS data ensures reproducible multi-step synthesis. • The 5-methyl substitution pattern enables direct comparative studies against des-methyl and gem-dimethyl analogs, reducing SAR confounding. • Sourced with full quality assurance and available for immediate global dispatch, minimizing workflow delays.

Molecular Formula C8H9NS
Molecular Weight 151.23 g/mol
Cat. No. B13601531
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-Methylthiophen-2-yl)propanenitrile
Molecular FormulaC8H9NS
Molecular Weight151.23 g/mol
Structural Identifiers
SMILESCC1=CC=C(S1)C(C)C#N
InChIInChI=1S/C8H9NS/c1-6(5-9)8-4-3-7(2)10-8/h3-4,6H,1-2H3
InChIKeyZYXKKRLXNLXYBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(5-Methylthiophen-2-yl)propanenitrile: Chemical Profile & Sourcing


2-(5-Methylthiophen-2-yl)propanenitrile (CAS 1103628-10-9) is a heterocyclic building block belonging to the thiophenecarbonitrile class, with molecular formula C8H9NS and a molecular weight of 151.23 g/mol [1]. It features a 5-methylthiophene ring substituted at the 2-position with a propanenitrile moiety (SMILES: CC1=CC=C(S1)C(C)C#N) [1]. The compound is commercially available from multiple suppliers at purity specifications of 97–98% and is marketed exclusively for research and development use . Its computed physicochemical properties—including an XLogP3 of 2.3, topological polar surface area (TPSA) of 52 Ų, a single rotatable bond, and zero hydrogen bond donors—position it as a moderately lipophilic, conformationally constrained scaffold suitable for medicinal chemistry and materials science applications [1].

2-(5-Methylthiophen-2-yl)propanenitrile vs. Structural Analogs


Within the 2-(thiophen-2-yl)propanenitrile scaffold family, minor structural modifications produce measurable shifts in key physicochemical parameters that govern solubility, permeability, and molecular recognition. The presence or absence of the 5-methyl group on the thiophene ring alters the computed XLogP3 by ~0.4 log units relative to the des-methyl analog [1], while repositioning the nitrile from the α-carbon to the β-carbon changes the rotatable bond count from 1 to 2 [2]. The gem-dimethyl variant introduces additional steric bulk and raises logP by a further ~0.3 units [3]. These differences—though individually modest—can cumulatively affect chromatographic retention, passive membrane permeation, and binding-site complementarity in ways that are not predictable from the structure of any single family member. Substituting one analog for another without experimental validation therefore risks confounding SAR interpretation, altering reaction yields in multi-step syntheses, and invalidating comparative biological or materials performance data.

2-(5-Methylthiophen-2-yl)propanenitrile: Quantitative Differentiation


Lipophilicity Profile vs. Structural Analogs

The computed partition coefficient (XLogP3) of 2-(5-methylthiophen-2-yl)propanenitrile is 2.3, compared to 1.9 for the non-methylated 2-(thiophen-2-yl)propanenitrile and 2.6 for the gem-dimethyl 2-methyl-2-(5-methylthiophen-2-yl)propanenitrile [1]. The 5-methyl substituent thus provides a +0.4 log unit increase in lipophilicity relative to the des-methyl baseline, while avoiding the larger +0.7 log unit shift of the dimethyl variant. The 3-substituted regioisomer, 3-(5-methylthiophen-2-yl)propanenitrile, has an XLogP3 of 2.0, indicating that the nitrile position also contributes to lipophilicity differences [2].

Lipophilicity Drug Design ADME Prediction

Conformational Rigidity vs. 3-Substituted Regioisomer

2-(5-Methylthiophen-2-yl)propanenitrile possesses a single rotatable bond (the C–C bond linking the nitrile-bearing carbon to the thiophene ring), whereas the regioisomeric 3-(5-methylthiophen-2-yl)propanenitrile has two rotatable bonds due to the ethylene spacer between the ring and the nitrile group [1]. The non-methylated and gem-dimethyl analogs each also have one rotatable bond, confirming that the conformational difference arises from nitrile chain topology rather than ring substitution [2].

Conformational Analysis Molecular Recognition Scaffold Design

Patent-Cited Utility in Battery Electrolytes

International patent application WO2023032799A1, filed by a Japanese assignee, explicitly claims 2-(5-methylthiophen-2-yl)propanenitrile as a thiophene compound additive for non-aqueous electrolyte batteries, with the purpose of improving electrochemical stability and cycle life [1]. The compound is listed alongside other thiophene derivatives bearing electron-withdrawing groups, but the 5-methyl-2-propanenitrile substitution pattern is specifically enumerated in the claims (description line 2). A search of the patent literature reveals no equivalent electrolyte patent claiming the non-methylated analog or the 3-substituted regioisomer in the same context.

Battery Electrolytes Materials Chemistry Patent Landscape

Commercial Purity and Characterization Support

The target compound is stocked by multiple independent suppliers (AKSci, Leyan, BLD Pharmatech, MolDB) at certified purities of 97% (AKSci) and 98% (Leyan, BLD Pharmatech, MolDB) . MolDB additionally provides NMR, HPLC, and LC-MS documentation with each batch . By contrast, the non-methylated analog 2-(thiophen-2-yl)propanenitrile is listed at 95% purity by Fluorochem and carries GHS07 hazard classification (harmful if swallowed, causes skin/eye irritation) . While purity and hazard profiles are supplier-dependent rather than intrinsic molecular properties, the availability of higher-purity stock with comprehensive analytical documentation reduces the burden of in-house re-purification and characterization for the target compound.

Quality Control Analytical Characterization Procurement

Crystal Structure of Downstream Derivative

A closely related compound in the same 5-methylthiophene scaffold family, 2-[(5-methylthiophen-2-yl)methylidene]malononitrile (CAS 81020-77-1), has been characterized by single-crystal X-ray diffraction and published in Acta Crystallographica Section E [1]. This dinitrile analog, described as an intermediate for a cardiovascular drug, crystallizes in the triclinic space group P-1 with unit cell parameters a = 9.1120(18) Å, b = 9.9380(2) Å, c = 10.1350(2) Å, and dihedral angles of 3.5(2)° and 5.7(2)° between the thiophene ring and the malononitrile moiety. While this crystallographic data pertains to the methylidene-malononitrile analog rather than the target propanenitrile, it confirms that the 5-methylthiophene core is compatible with high-resolution structural characterization and is of interest in pharmaceutical development programs.

Crystallography Drug Intermediate Structural Biology

2-(5-Methylthiophen-2-yl)propanenitrile: Application Scenarios


Lead Optimization: Balanced Lipophilicity & Rigidity

In hit-to-lead campaigns where balancing passive permeability and aqueous solubility is critical, 2-(5-methylthiophen-2-yl)propanenitrile provides an XLogP3 of 2.3—intermediate between the non-methylated analog (1.9) and the gem-dimethyl analog (2.6)—with a single rotatable bond that minimizes conformational entropy loss upon target binding [1]. This scaffold is suited for fragment growing or bioisosteric replacement of phenylacetonitrile moieties where the 5-methylthiophene offers enhanced sulfur-mediated interactions without excessive lipophilicity.

Li-Ion Battery Electrolyte Additive

The explicit patent claim of 2-(5-methylthiophen-2-yl)propanenitrile in WO2023032799A1 as a component of non-aqueous electrolyte formulations [2] positions this compound as a research tool for electrochemical stability studies. Industrial battery R&D groups investigating thiophene-based electrolyte additives should prioritize this specific substitution pattern when designing comparative performance experiments against other nitrile-containing heterocycles.

Gewald Reaction & Thiophene Functionalization Methodology

As a β-arylpropanenitrile derivative with a single rotatable bond and a methyl substituent that directs electrophilic aromatic substitution, this compound serves as a well-defined substrate for developing and optimizing Gewald-type thiophene annulation reactions, Knoevenagel condensations, and subsequent transformations to 2-aminothiophenes and thienopyrimidines. The availability of the compound at 97–98% purity with supporting NMR, HPLC, and LC-MS data reduces the need for pre-reaction purification and ensures reproducible yields in multi-step synthetic sequences.

SAR Studies for CNS Targets

Although direct biological data for 2-(5-methylthiophen-2-yl)propanenitrile itself are limited in the public domain, the 5-methylthiophene scaffold has been explored in the context of serotonin biosynthesis modulation and neurotransmitter uptake inhibition [3]. Researchers designing SAR studies around thiophene-containing CNS agents can use this compound as a reference point for evaluating the contribution of the α-methylnitrile substituent versus the acetonitrile or malononitrile variants, leveraging its defined physicochemical signature to deconvolute potency, selectivity, and pharmacokinetic trends.

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